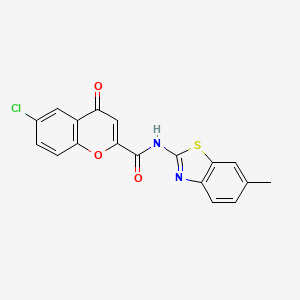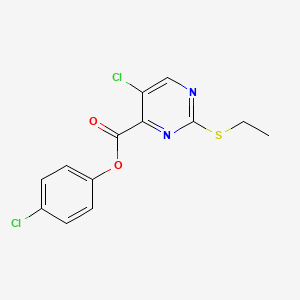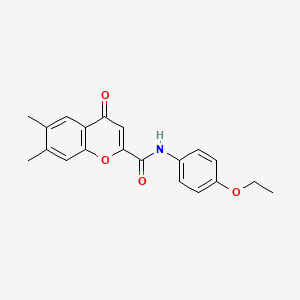
6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide typically involves a multi-step process:
Formation of the Chromene Core: The chromene core can be synthesized via a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Formation of the Benzothiazole Moiety: The benzothiazole ring is synthesized separately through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling Reaction: The final step involves coupling the chlorinated chromene core with the benzothiazole moiety using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole moiety, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the carbonyl group in the chromene ring, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the chromene ring can be substituted with various nucleophiles, including amines, thiols, and alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, and alkoxides, often in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole moiety.
Reduction: Reduced chromene derivatives with hydroxyl groups.
Substitution: Substituted chromene derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide has shown promise in preliminary studies for its antimicrobial and anti-inflammatory properties. It is being investigated for its potential to inhibit bacterial growth and reduce inflammation in cellular models.
Medicine
In medicinal chemistry, this compound is being explored for its potential as an anticancer agent. Its ability to interfere with specific molecular pathways involved in cancer cell proliferation makes it a candidate for further drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of a wide range of derivatives with tailored functionalities.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. In cancer cells, it is believed to inhibit key enzymes involved in cell cycle regulation and apoptosis. The benzothiazole moiety may interact with DNA or proteins, disrupting their normal function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-oxo-4H-chromene-2-carboxamide: Lacks the benzothiazole moiety, which may reduce its biological activity.
N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the chlorine atom, which may affect its reactivity and potency.
6-chloro-N-(1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Lacks the methyl group, which may influence its solubility and bioavailability.
Uniqueness
The presence of both the chlorine atom and the benzothiazole moiety in 6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide makes it unique. These functional groups contribute to its distinct reactivity profile and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C18H11ClN2O3S |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
6-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H11ClN2O3S/c1-9-2-4-12-16(6-9)25-18(20-12)21-17(23)15-8-13(22)11-7-10(19)3-5-14(11)24-15/h2-8H,1H3,(H,20,21,23) |
InChI Key |
LHHFNUKJMKOYEE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-butyl-4-(4-hydroxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11401407.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B11401408.png)
![8-benzyl-3-tert-butyl-4,9-dimethyl-7H-furo[2,3-f]chromen-7-one](/img/structure/B11401413.png)


![N-{1-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]ethyl}-3-methylbenzamide](/img/structure/B11401429.png)


![5-chloro-N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11401446.png)
![Dimethyl (5-{[(2H-1,3-benzodioxol-5-YL)methyl]amino}-2-(furan-2-YL)-1,3-oxazol-4-YL)phosphonate](/img/structure/B11401455.png)
![N-{3-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]propyl}benzamide](/img/structure/B11401456.png)
![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11401464.png)
![2-(2-methoxyethyl)-7-methyl-1'-(prop-2-en-1-yl)-2H-spiro[chromeno[2,3-c]pyrrole-1,3'-indole]-2',3,9(1'H)-trione](/img/structure/B11401470.png)
![6-(4-methoxyphenyl)-3-propyl-N-[2-(trifluoromethyl)phenyl]-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11401474.png)
